molecular formula C8H14O3 B6300788 Methyl 3-(hydroxymethyl)-1-methylcyclobutane-1-carboxylate CAS No. 2166616-35-7

Methyl 3-(hydroxymethyl)-1-methylcyclobutane-1-carboxylate

Cat. No.: B6300788
CAS No.: 2166616-35-7
M. Wt: 158.19 g/mol
InChI Key: FSYRWZCKDFWTQG-UHFFFAOYSA-N
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Description

Methyl 3-(hydroxymethyl)-1-methylcyclobutane-1-carboxylate is an organic compound with a cyclobutane ring structure This compound is characterized by the presence of a hydroxymethyl group and a methyl group attached to the cyclobutane ring, along with a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(hydroxymethyl)-1-methylcyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3-(hydroxymethyl)cyclobutanone with methanol in the presence of an acid catalyst to form the desired ester. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of functional groups into the cyclobutane ring, allowing for scalable production with high precision.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hydroxymethyl)-1-methylcyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(carboxymethyl)-1-methylcyclobutane-1-carboxylate.

    Reduction: Formation of 3-(hydroxymethyl)-1-methylcyclobutanol.

    Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(hydroxymethyl)-1-methylcyclobutane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(hydroxymethyl)-1-methylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate: Lacks the additional methyl group on the cyclobutane ring.

    Ethyl 3-(hydroxymethyl)-1-methylcyclobutane-1-carboxylate: Contains an ethyl ester group instead of a methyl ester group.

    Methyl 3-(hydroxymethyl)-1-ethylcyclobutane-1-carboxylate: Contains an ethyl group on the cyclobutane ring instead of a methyl group.

Uniqueness

Methyl 3-(hydroxymethyl)-1-methylcyclobutane-1-carboxylate is unique due to the presence of both a hydroxymethyl group and a methyl group on the cyclobutane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-(hydroxymethyl)-1-methylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-8(7(10)11-2)3-6(4-8)5-9/h6,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYRWZCKDFWTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)CO)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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